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molecular formula C13H17N3O5 B8565579 tert-Butyl 3-(6-Nitropyridin-3-yloxy)azetidine-1-carboxylate CAS No. 1346674-71-2

tert-Butyl 3-(6-Nitropyridin-3-yloxy)azetidine-1-carboxylate

Cat. No. B8565579
M. Wt: 295.29 g/mol
InChI Key: FWFBNCGICPGVFQ-UHFFFAOYSA-N
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Patent
US09238655B2

Procedure details

A 100-mL Parr hydrogenation bottle was purged with nitrogen and charged with 206b (1.07 g, 3.6 mmol), 10% palladium on carbon (50% wet, 0.30 g), and methanol (60 mL). The bottle was evacuated, charged with hydrogen gas to a pressure of 25 psi, and shaken for 2 h on a Parr hydrogenation apparatus. The hydrogen was then evacuated and nitrogen charged to the bottle. The catalyst was removed by filtration through a pad of CELITE® and the filtrate was concentrated under reduced pressure to afford 206c (0.95 g, 99%). MS-ESI: [M+H]+ 266.
Name
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:9]=[CH:8][C:7]([O:10][CH:11]2[CH2:14][N:13]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:12]2)=[CH:6][CH:5]=1)([O-])=O>[Pd].CO>[NH2:1][C:4]1[N:9]=[CH:8][C:7]([O:10][CH:11]2[CH2:14][N:13]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:12]2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=N1)OC1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
shaken for 2 h on a Parr hydrogenation apparatus
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-mL Parr hydrogenation bottle was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
The bottle was evacuated
ADDITION
Type
ADDITION
Details
charged with hydrogen gas to a pressure of 25 psi
CUSTOM
Type
CUSTOM
Details
The hydrogen was then evacuated
ADDITION
Type
ADDITION
Details
nitrogen charged to the bottle
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through a pad of CELITE®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=C(C=N1)OC1CN(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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